4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313520-86-4
VCID: VC8263911
InChI: InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Molecular Formula: C20H19N3O4S2
Molecular Weight: 429.5 g/mol

4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

CAS No.: 313520-86-4

Cat. No.: VC8263911

Molecular Formula: C20H19N3O4S2

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide - 313520-86-4

Specification

CAS No. 313520-86-4
Molecular Formula C20H19N3O4S2
Molecular Weight 429.5 g/mol
IUPAC Name 4-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)
Standard InChI Key AHFJTITWRQMIEK-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Introduction

The compound 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic molecule belonging to the class of thiazole derivatives. It features a benzamide backbone with a morpholinosulfonyl group and a phenylthiazole moiety. This structure imparts unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

  • Sulfonylation: The introduction of the morpholinosulfonyl group is achieved by reacting the thiazole intermediate with morpholinosulfonyl chloride.

  • Amidation: The final step involves amidation with 4-aminobenzamide under appropriate conditions.

Biological Activity

  • Anticancer Properties: Similar thiazole derivatives have shown significant anticancer activity by inducing apoptosis in cancer cell lines. This is achieved through the activation of specific signaling pathways associated with cell death.

  • Mechanism of Action: The compound interacts with molecular targets such as enzymes or receptors, potentially inhibiting or modulating biochemical pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamideC20H20N3O3S389.45 g/molAnticancer, enzyme inhibition
4-(Phenylsulfonyl)morpholineC10H13NO3S227.28 g/molSkin irritation, acute toxicity
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamideC20H19N3O4S2429.5 g/molPotential biological activities similar to related compounds

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